4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide
Description
Properties
IUPAC Name |
4-methyl-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNYXVCXNSEMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=CC=CC=C12)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530352 | |
| Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89928-69-8 | |
| Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Rearrangement
In a study by Chavan and Rane, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid was synthesized by reacting homophthalic anhydride with acetyl chloride in the presence of pyridine, followed by rearrangement with concentrated sulfuric acid. The reaction proceeds via acetyl group incorporation at the 4-position, followed by acid-mediated cyclization to form the isocoumarin skeleton. This method achieved yields exceeding 80% under optimized conditions (0–5°C, overnight stirring).
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetyl chloride, pyridine | RT | 3 h | 85% |
| 2 | H₂SO₄ (90%) | 0–5°C | 12 h | 82% |
Alternative Cyclization Agents
Patent EP0331078A2 describes the use of polyphosphoric acid or concentrated sulfuric acid for cyclizing intermediates into 4-oxo-1-benzopyran-2-carboxylic acid derivatives. For example, a derivative of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxamide was synthesized via ring closure at 10–100°C for 1–4 hours. While this patent focuses on fluorinated analogs, the conditions are transferable to non-fluorinated systems by omitting the fluorine-substituted starting materials.
Amidation of Carboxylic Acid Intermediates
The conversion of the carboxylic acid group at the 3-position into a carboxamide is critical for obtaining this compound. Two primary methods dominate the literature: acid chloride activation and direct amidation .
Acid Chloride-Mediated Amidation
The carboxylic acid intermediate is first activated as an acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Patent EP0331078A2 demonstrates this approach, where 4-oxo-1-benzopyran-2-carboxylic acid is treated with SOCl₂ to form the acid chloride, which subsequently reacts with amines like (R)-α-methylbenzylamine. The reaction is conducted in anhydrous tetrahydrofuran (THF) at room temperature, yielding optically active amides.
Example Protocol:
Direct Aminolysis
Chavan and Rane reported the direct reaction of 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid with ammonia or primary amines. The carboxylic acid was treated with ammonium hydroxide at elevated temperatures (60°C, 6 hours), yielding the corresponding carboxamide in 75% yield. This method avoids hazardous chlorinating agents but requires longer reaction times.
Catalytic and Stereochemical Considerations
Stereoselective Synthesis
Patent EP0331078A2 highlights the use of chiral auxiliaries for synthesizing enantiomerically pure benzopyran carboxamides. For instance, (-)-N-[(R)-α-methyl-p-chlorobenzyl]-6-fluoro-4-oxo-4H-1-benzopyran-2-carboxamide was synthesized via rhodium-catalyzed asymmetric hydrogenation, achieving 49–51% diastereomeric excess (d.e.). While this example involves a fluoro-substituted derivative, the methodology is adaptable to non-fluorinated systems by substituting the starting material.
Solvent and Catalyst Optimization
The Mitsunobu reaction, as described in US Patent 7456205, employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple alcohols with hydroxyl-containing intermediates. Although this method is primarily used for etherification, it can be adapted for amidation by substituting alcohols with amines. Reaction yields in THF or dichloromethane (DCM) typically range from 65–75%.
Comparative Analysis of Methods
The table below evaluates key preparation routes based on yield, scalability, and practicality:
| Method | Yield | Scalability | Hazardous Reagents |
|---|---|---|---|
| Acid chloride amidation | 80–85% | High | SOCl₂ |
| Direct aminolysis | 70–75% | Moderate | None |
| Mitsunobu reaction | 65–75% | Low | DEAD, PPh₃ |
Acid chloride-mediated amidation offers the highest yields but requires careful handling of corrosive reagents. Direct aminolysis is safer but less efficient, making it suitable for small-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The methyl group at the fourth position can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid.
Reduction: Formation of 4-methyl-1-hydroxy-1H-isochromene-3-carboxamide.
Substitution: Formation of various substituted isochromene derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic structures, which are significant in pharmaceutical development. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the generation of derivatives with tailored properties.
Reactions and Conditions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Hydroxyl derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted isochromene derivatives |
These reactions highlight the compound's potential to be modified for specific applications in chemical research and industrial processes.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. For instance, compounds derived from this structure have been tested for their inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Activities
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific pathways related to cell survival and proliferation .
Medical Applications
Therapeutic Potential
this compound is being explored as a potential therapeutic agent for various diseases. Its role as an inhibitor of monoamine oxidase (MAO) suggests applications in treating neurodegenerative disorders such as Alzheimer's disease. Compounds similar to this compound have shown selective inhibition of MAO-B, which is linked to neuroprotection .
Pharmaceutical Development
The compound's ability to cross the blood-brain barrier makes it a candidate for drug development targeting central nervous system disorders. Its structure allows for modifications that can enhance bioavailability and efficacy .
Case Studies
-
Antimicrobial Activity Study
A study conducted on the antimicrobial efficacy of derivatives of this compound revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an IC50 value of 25 µg/mL, demonstrating the compound's potential as a lead for new antibiotic agents . -
Anticancer Research
In a recent investigation into the anticancer effects of this compound, researchers found that it effectively inhibited cell growth in human breast cancer cell lines with an IC50 value of 15 µM. The study highlighted the importance of structural modifications to enhance potency .
Mechanism of Action
The mechanism of action of 4-methyl-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Key Reactivity Differences :
- The carboxamide group in the target compound enhances hydrogen-bonding capacity, favoring interactions with biological targets .
- The nitrile in 3-cyanochromone facilitates nucleophilic additions and cyclizations, enabling heterocyclic fusion reactions .
- Benzothiopyran derivatives exhibit altered electronic properties due to sulfur’s lower electronegativity, affecting redox stability and metabolic pathways .
Table 2: Reported Bioactivities of Analogues
- Antiproliferative Activity : Benzopyran hybrids with acrylic acid substituents (e.g., (E)-3-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid) show potent activity against cancer cell lines .
- Antimicrobial Activity : 7-Hydroxy-4-methyl-1-benzopyran-2-one derivatives exhibit broad-spectrum antimicrobial effects, likely due to hydroxyl and methyl groups enhancing membrane disruption .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties for Comparison
| Property | Target Compound | 3-Cyanochromone | Benzothiopyran Carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 203.19 | 183.15 | 432.49 |
| logP (XlogP) | 0.9 | 1.5 | 2.8 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Topological Polar Surface Area (Ų) | 69.4 | 65.1 | 118.6 |
Biological Activity
4-Methyl-1-oxo-1H-2-benzopyran-3-carboxamide, a derivative of benzopyran, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies and research findings.
This compound is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is C₁₃H₉NO₃, and it features a carbonyl group that plays a crucial role in its reactivity and interaction with biological targets.
Anticancer Activity
Numerous studies have reported the anticancer potential of benzopyran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC₅₀ values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while demonstrating minimal cytotoxicity towards normal HEK-293 cells .
Table 1: Antiproliferative Activity of Benzopyran Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | High |
| 5b | PC-3 | 10.0 | Moderate |
| 5c | HCT-15 | 15.0 | Moderate |
| 5d | SKOV-3 | 22.2 | Low |
The mechanism of action involves inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
Research indicates that benzopyran derivatives possess antimicrobial properties as well. The compound has been investigated for its ability to inhibit bacterial growth by targeting key enzymes involved in cell wall biosynthesis. This makes it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a comparative study, several benzopyran derivatives were tested against common bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of benzopyran compounds has also been documented. Studies suggest that these compounds can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . This property is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Anticancer Mechanism : Induces apoptosis by activating caspases and inhibiting proliferation pathways.
- Antimicrobial Mechanism : Inhibits bacterial cell wall synthesis by binding to essential enzymes.
- Anti-inflammatory Mechanism : Modulates cytokine production and inflammatory signaling pathways.
Q & A
Q. What are the key structural features and functional groups of 4-methyl-1-oxo-1H-2-benzopyran-3-carboxamide?
The compound consists of a benzopyran core with a lactone ring (1-oxo group), a methyl substituent at position 4, and a carboxamide group at position 2. Its molecular formula is C₁₂H₉NO₃ , with a molecular weight of 215.2 g/mol . Key functional groups include the lactone (cyclic ester), carboxamide, and aromatic system, which influence its reactivity and biological interactions .
Q. What synthetic methodologies are commonly used to prepare this compound?
A typical synthesis involves coupling resorcinol with ethyl acetoacetate under acidic conditions (e.g., concentrated H₂SO₄) to form the benzopyran scaffold. The carboxamide group is introduced via nucleophilic substitution or condensation with ammonia/amines. Reaction optimization (temperature, solvent, catalysts like Lewis acids) is critical for yield and purity .
Q. How is this compound characterized analytically?
Standard techniques include:
- IR spectroscopy : Identifies carbonyl stretches (lactone ~1740 cm⁻¹, carboxamide ~1680 cm⁻¹).
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl/carboxamide signals. ¹³C NMR confirms lactone (C=O ~165 ppm) and amide (C=O ~170 ppm) groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 215 for [M+H]⁺) and fragmentation patterns validate the structure .
Q. What are the basic biological properties of this compound?
Preliminary studies highlight antimicrobial and antioxidant activities. For example, derivatives show inhibition zones against E. coli and S. aureus in disk diffusion assays (10–15 mm at 100 µg/mL). Antioxidant efficacy is measured via DPPH radical scavenging (IC₅₀ ~50 µM) .
Advanced Research Questions
Q. How do substituents at position 6 influence the compound’s bioactivity?
Introducing acyloxymethyl groups (e.g., propionyl, butyryl) at position 6 enhances lipophilicity and membrane permeability. For instance, 6-propionoxymethyl derivatives exhibit 2-fold higher antibacterial activity compared to the parent compound. Substituent size and electron-withdrawing/donating effects modulate target binding .
Q. What strategies optimize solubility for in vivo studies?
- Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester) improves aqueous solubility.
- Co-solvent systems : Use DMSO-PBS mixtures (10–20% v/v) for in vitro assays.
- Nanoformulation : Liposomal encapsulation increases bioavailability by 40–60% in rodent models .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from variations in catalysts (e.g., ZnCl₂ vs. BF₃·Et₂O) and reaction times. For reproducibility:
- Standardize conditions : Reflux in dry toluene at 110°C for 6 hours.
- Monitor intermediates : Use TLC (hexane:ethyl acetate 3:1) to track lactone formation .
Q. What advanced techniques validate degradation pathways?
- HPLC-MS/MS : Identifies hydrolytic degradation products (e.g., open-chain carboxylic acid).
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; degradation follows first-order kinetics (k = 0.015 day⁻¹) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Library synthesis : Prepare analogs with modifications at positions 3 (amide), 4 (methyl), and 6 (substituents).
- Docking studies : Use AutoDock Vina to predict binding to microbial enzymes (e.g., C. albicans CYP51).
- In vitro assays : Corrogate IC₅₀ values with logP and polar surface area (PSA) .
Q. What methodologies assess synergistic effects with other drugs?
- Checkerboard assay : Combine with fluconazole (1:1 to 1:8 ratios) against Candida spp. Fractional inhibitory concentration (FIC) indices <0.5 indicate synergy.
- Mechanistic studies : Measure efflux pump inhibition via ethidium bromide accumulation assays .
Methodological Notes
- Synthetic Optimization : For reproducibility, prioritize anhydrous conditions and purified intermediates (e.g., column chromatography, recrystallization) .
- Data Interpretation : Use multivariate analysis (PCA) to correlate substituent effects with bioactivity .
- Contradiction Mitigation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
